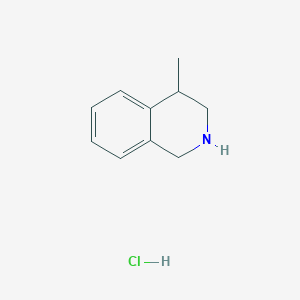
4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
概要
説明
4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of the tetrahydroisoquinoline (THIQ) family, which is a group of compounds known for their diverse pharmacological activities. The THIQ scaffold is a bicyclic structure consisting of a benzene ring fused to a heterocyclic ring containing nitrogen. The 4-methyl group indicates a methyl substituent at the fourth position of the isoquinoline ring.
Synthesis Analysis
The synthesis of THIQ derivatives often involves methods such as the Bischler-Napieralski reaction, Pummerer reaction, and various reduction steps. For instance, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a related compound, was achieved through acylation, Bischler-Napieralski reaction, reduction, and salt formation with muriatic acid . Another example is the synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline from phenethylamine through acetylation, cyclization, and reduction . These methods highlight the versatility of synthetic approaches for THIQ derivatives.
Molecular Structure Analysis
The molecular structure of THIQ derivatives has been characterized using various analytical techniques. For example, the absolute configuration of (+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was determined by X-ray crystallography, and the compound was found to have an S configuration . Similarly, the crystal structure of a related compound provided insights into the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
THIQ derivatives can undergo a range of chemical reactions due to their reactive sites, such as the nitrogen in the heterocyclic ring and any substituents present on the rings. The presence of a hydroxymethyl substituent in 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline suggests potential for hydrogen-bond donor interactions, which could be relevant in enzyme inhibition . Additionally, the introduction of various substituents can significantly alter the binding affinity and selectivity of THIQ derivatives towards biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of THIQ derivatives are influenced by their molecular structure. For instance, the presence of substituents such as hydroxyl, methoxy, or methyl groups can affect the compound's solubility, stability, and reactivity. The optical properties, such as optical rotation, are also characteristic of these compounds, as seen in the determination of the absolute configuration of (+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride . The NMR and IR spectra provide detailed information about the molecular structure and the nature of the substituents .
科学的研究の応用
神経変性疾患
4-メチル-1,2,3,4-テトラヒドロイソキノリン塩酸塩は、神経変性疾患における潜在的な役割について研究されてきました。 1-メチル-1,2,3,4-テトラヒドロイソキノリンなどの内因性モノアミン酸化酵素(MAO)阻害剤は、脳内の神経伝達物質機能の調節とMAO活性に関連する神経毒性の予防に役割を果たす可能性が示唆されています . さらに、4-メチル-1,2,3,4-テトラヒドロイソキノリン塩酸塩に関連する内因性化合物である1-メチル-1,2,3,4-テトラヒドロイソキノリン(1-MeTIQ)は、特定の神経毒の神経毒性効果を予防することが示されており、脳内で酵素的に形成されます . この化合物は神経保護活性を示し、ラットに全身投与した後、抗うつ剤様効果を示しました .
パーキンソン病
パーキンソン病(PD)の文脈では、研究により、1-メチル-1,2,3,4-テトラヒドロイソキノリンはレビー小体の形成を誘発する可能性があることが示されています 、これはPDの特徴です。 さらに、シナプス前ドーパミン輸送体(DAT)への影響とパーキンソン症候群の予防効果の可能性について調査されています .
生物学的相互作用の阻害剤
この化合物は、生物学的相互作用における阻害剤としての使用についても検討されています。 例えば、THIQベースの低分子阻害剤は、免疫療法において重要なPD-1/PD-L1タンパク質-タンパク質相互作用(PPI)を標的にするように設計されています .
感染性病原体
イソキノリンアルカロイドとその誘導体であるTHIQは、さまざまな感染性病原体に対して多様な生物活性があることが示されています . THIQ核を含むアルカロイドは、自然界に広く分布しており、イソキノリンアルカロイドファミリーの重要な部分を形成しています .
作用機序
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) can interact with the agonistic conformation of dopamine (DA) receptors. It inhibits the formation of 3,4-dihydroxyphenylacetic acid as well as the production of free radicals and shifts DA catabolism toward COMT-dependent O-methylation. 1MeTIQ inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-6-11-7-9-4-2-3-5-10(8)9;/h2-5,8,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIBBSJVOAXLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=CC=CC=C12.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548080 | |
| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111661-47-3 | |
| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




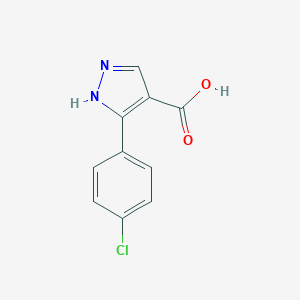
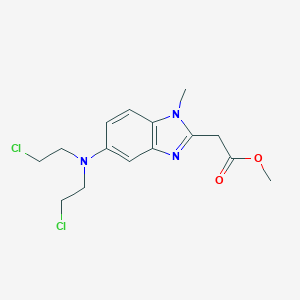
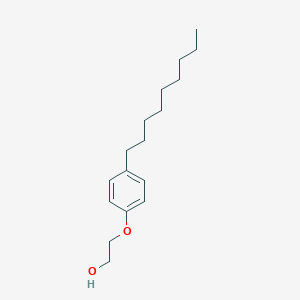
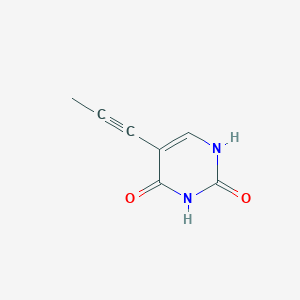


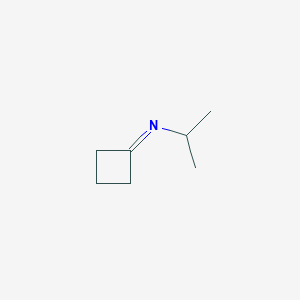
![3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B144594.png)
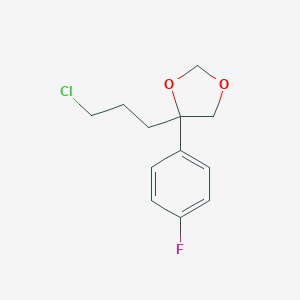
![7-Fluorobenzo[d]isothiazole](/img/structure/B144599.png)
